The synthesis of JG-231 involves several steps:
The molecular structure of JG-231 features a complex arrangement typical of small molecule inhibitors targeting Hsp70. It includes:
Data on its molecular weight, exact formula, and structural diagrams can be obtained from chemical databases and publications detailing its synthesis and characterization .
JG-231 participates in several key reactions relevant to its mechanism of action:
The mechanism by which JG-231 exerts its effects primarily involves:
JG-231 exhibits several notable physical and chemical properties:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, MS) can be found in specialized chemical literature.
JG-231 has several promising applications in scientific research:
Heat Shock Protein 70 (Hsp70), encoded by genes HSPA1A and HSPA1B, is a master regulator of cellular proteostasis. It facilitates protein folding, degradation, and complex assembly under physiological and stress conditions [5]. In cancer, malignant cells exhibit non-oncogene addiction to Hsp70 due to heightened proteotoxic stress from rapid proliferation, genomic instability, and dysregulated metabolism. This dependency enables cancer cells to stabilize oncoproteins (e.g., N-Myc, Akt) and evade apoptosis [3] [7]. Hsp72 (the inducible isoform) is overexpressed in aggressive cancers—including breast, prostate, and colorectal tumors—where it correlates with poor prognosis and metastasis [5] [7]. Crucially, Hsp72 sustains cancer-initiating cells (CICs); in mammary tumors, CD44+/Sca1+ CICs exhibit 3.5-fold higher Hsp72 levels than non-CICs, enhancing their migrational capacity and metastatic potential [7].
Table 1: Hsp70 in Cancer Biology
Biological Role | Mechanism | Cancer Impact |
---|---|---|
Oncoprotein Stabilization | Binds N-Myc, preventing ubiquitination | Drives neuroendocrine prostate cancer (NEPC) [3] |
Anti-Apoptosis | Inhibits Bax oligomerization, caspase activation | Confers chemoresistance [5] |
CIC Maintenance | Upregulates pHSF1 and MTA1 in CD44+/Sca1+ cells | Promotes metastasis [7] |
Hsp70 function is tightly regulated by co-chaperones, notably BCL2-associated athanogene 3 (BAG3). This interaction forms a critical survival axis:
Table 2: Hsp70 Inhibitors and Their Mechanisms
Compound | Target Site | Key Effect | Cellular IC₅₀ |
---|---|---|---|
JG-231 | NBD allosteric pocket | Disrupts Hsp70-BAG3 interaction | 0.12 μM (MCF-7) [2] |
YM-1 | BAG3 | Blocks BAG3-HSP70 binding | Under investigation [10] |
Geldanamycin | Hsp90 N-terminal | Indirectly induces Hsp70 expression | >1 μM [5] |
TNBC—lacking ER, PR, and HER2 expression—relies heavily on Hsp70-BAG3 due to:
Table 3: BAG3-Hsp70 Axis in TNBC Subtypes
TNBC Subtype | BAG3 Expression | Associated Pathways | JG-231 Sensitivity |
---|---|---|---|
Basal-Invasive | High (MDA-MB-468) | EGFR/PI3K, FAK/Src | IC₅₀ = 0.25 μM [2] |
Mesenchymal | Moderate (MDA-MB-231) | EMT, AKT signaling | IC₅₀ = 0.12 μM [8] |
Basal-Non-Invasive | Low (HCC1937) | DNA repair pathways | Resistant [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7